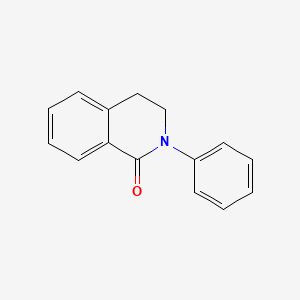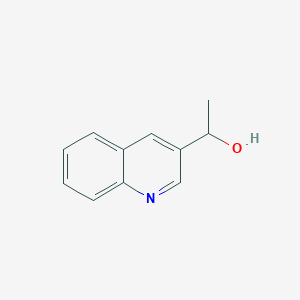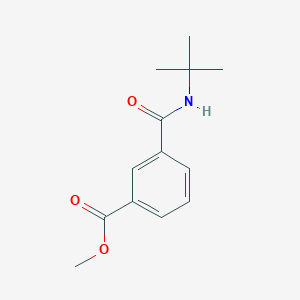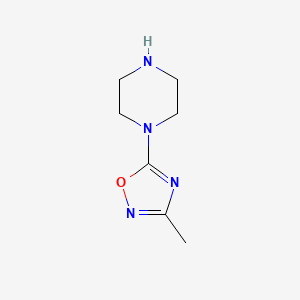![molecular formula C8H9NO B3149783 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one CAS No. 67838-94-2](/img/structure/B3149783.png)
1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one
Overview
Description
1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one is a chemical compound with the CAS number 67838-94-2 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one is represented by the InChI code: 1S/C8H9NO/c1-9-5-4-6-7(9)2-3-8(6)10/h4-5H,2-3H2,1H3 . The molecular weight of this compound is 135.17 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
1. Chemical Properties and Synthesis
Cyclisation and Rearrangement Studies : The cyclisation of 3-(2-pyrrolyl) propionic acids and related compounds, including 4H-cyclopental[b]pyrrol-4-ones, involves mixtures and rearrangements depending on substituents. The NMR and C spectra of these compounds show unique properties, indicating -CH=CH-X bridged derivatives (Palmer, Leitch, & Greenhalgh, 1978).
Synthesis of Novel Compounds : Synthesis of 2-(2-aminoanilino)cyclohepta[b]pyrroles and their transformation into various compounds including 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepines, reveals a novel 20π antiaromatic system (Abe, Ishikawa, Hayashi, & Miura, 1990).
Microwave-Assisted Synthesis : An efficient microwave-assisted procedure for synthesizing polysubstituted 4H-Pyran derivatives involving 1H-pyrrol-2-yl is notable for its one-pot mode, short reaction time, and high yields, with applications in anticancer activity (Hadiyal et al., 2020).
2. Applications in Pharmaceuticals and Antimicrobial Research
Pharmaceutical Research : 6,7-Dihydro-5H-cyclopenta[b] pyridine, a derivative, is used in pharmaceutical research, specifically as a side-chain in the production of fourth-generation Cefpirome. Various synthesis methods offer different yields and prospects (Fu Chun, 2007).
Antimicrobial Agents : The synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has shown significant antimicrobial activities, highlighting the importance of the heterocyclic ring in these activities (Hublikar et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-9-5-4-6-7(9)2-3-8(6)10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFKNXNLYFZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)





![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)




